Selective Inhibition: β1- vs. β2/β3-Containing GABAA Receptors
SCS exhibits high selectivity for GABAA receptors containing the β1 subunit, in contrast to receptors containing β2 or β3 subunits. Using whole-cell patch-clamp electrophysiology, SCS produced a concentration-dependent inhibition of GABA EC20 currents on α2β1γ1 and α2β1γ1θ receptors, with IC50 values of 5.3 nM and 4.5 nM, respectively [1]. In contrast, SCS had no significant effect on α2β3γ2s and α1β2γ2s receptors at concentrations up to 3 μM [1].
| Evidence Dimension | Inhibitory Potency (IC50) on GABAA Receptor Subtypes |
|---|---|
| Target Compound Data | IC50 = 4.5 nM (α2β1γ1θ), IC50 = 5.3 nM (α2β1γ1) |
| Comparator Or Baseline | No significant inhibition on α2β3γ2s or α1β2γ2s receptors at concentrations up to 3,000 nM |
| Quantified Difference | > 660-fold selectivity window for β1- over β2/β3-containing receptors |
| Conditions | Whole-cell patch-clamp electrophysiology on Ltk− cells expressing recombinant human GABAA receptors |
Why This Matters
This selectivity confirms SCS as a unique molecular tool for isolating the functional role of β1-containing GABAA receptors, a capability not offered by non-selective modulators like picrotoxin or zinc.
- [1] Thompson SA, Wheat L, Brown NA, Wingrove PB, Pillai GV, Whiting PJ, et al. Salicylidene salicylhydrazide, a selective inhibitor of beta 1-containing GABAA receptors. Br J Pharmacol. 2004 May;142(1):97-106. View Source
